REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11]([NH2:12])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N:27]=[C:28]=[S:29])(=O)C1C=CC=CC=1>>[C:1]1([N:7]2[C:11]([NH:12][C:28]([NH2:27])=[S:29])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
117.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
89.65 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 119.8 g
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1NC(=S)N)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |